Dibenzo[a,e]pyrene
Overview
Description
Synthesis Analysis
Dibenzo[a,e]pyrene and its isomers, including dibenzo[a,l]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, and dibenzo[e,l]pyrene, are synthesized through various chemical processes, highlighting their carcinogenic potential and environmental threat. Techniques such as solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry (LETRSS) are employed for their determination in water samples, demonstrating a direct and environmentally friendly approach to their analysis (Shenjiang Yu & A. Campiglia, 2005).
Molecular Structure Analysis
The molecular structure of dibenzo[a,l]pyrene, a close analog to dibenzo[a,e]pyrene, exhibits significant distortions, making it non-planar with notable angular deviations between the outermost rings. This structural peculiarity contributes to its high carcinogenic potency compared to other PAHs (A. K. Katz, H. L. Carrell, & J. Glusker, 1998).
Chemical Reactions and Properties
The synthesis of fjord region diol epoxides of dibenzo[a,l]pyrene elucidates the potential ultimate carcinogens of this compound. Employing photochemical cyclization and a series of chemical transformations, the synthesis pathway reveals the carcinogenic intermediates of dibenzo[a,e]pyrene and its analogs (J. Krzemiński, J. M. Lin, S. Amin, & S. Hecht, 1994).
Physical Properties Analysis
The analysis of dibenzo[a,l]pyrene, a compound similar to dibenzo[a,e]pyrene, in human mammary carcinoma MCF-7 cell cultures, provides insight into its metabolic activation and the resultant DNA-binding intermediates. This research highlights the physical interactions at a molecular level, indicating the carcinogenic risk of environmental exposure to dibenzo[a,e]pyrene and its analogs (Sherry L. Ralston, H. Lau, Albrecht Seidel, Andreas Luch, Karl L. Platt, & William M. Baird, 1994).
Chemical Properties Analysis
The comparison of tumor-initiating activity and carcinogenicity between dibenzo[a,l]pyrene and other PAHs like benzo[a]pyrene in mouse skin provides a comprehensive view of their chemical properties and their implications on health. This research demonstrates dibenzo[a,l]pyrene's potency and sets a foundation for understanding the chemical properties of dibenzo[a,e]pyrene (S. Higginbotham, N. V. S. RamaKrishna, Sonny L. Johansson, E. Rogan, & E. Cavalieri, 1993).
Scientific Research Applications
Graphene Nanoribbon Synthesis : Dibenzo[e,l]pyrene cores in graphite nanoribbons facilitate dehydrogenation, improving reaction yields in producing giant polycyclic aromatic hydrocarbons (PAHs) (Fogel et al., 2009).
DNA Interaction Studies : Dibenzo[a,l]pyrene diol epoxide-deoxyribonucleoside monophosphate adducts are useful for studying the interaction between dibenzo[a,l]pyrene and DNA (Devanesan et al., 1999).
Carcinogenicity Research : Dibenzo[a,l]pyrene has been found to induce lung adenomas in a dose-dependent manner in mice, revealing its carcinogenic potential (Prahalad et al., 1997).
Tumor-Initiating Activity : This compound and its derivatives show significant tumor-initiating activity on mouse skin and in newborn mice (Chang et al., 1982).
Potent Carcinogen : It is considered the most potent carcinogen among dibenzo[a]pyrenes, being 100-200 times more tumorigenic than benzo[a]pyrene (Cavalieri et al., 1994).
DNA Adduct Formation : Dibenzo[a,l]pyrene is metabolized in human cells to form DNA adducts, which may explain its high carcinogenic potency (Ralston et al., 1995).
Structural Analysis : The compound has a non-planar structure with a significant angle between outermost rings due to atomic overcrowding in the fjord region (Katz et al., 1998).
Environmental Implications : Studies suggest that environmental exposure to dibenzo[a,l]pyrene could pose a risk for humans due to its activation in human cells (Ralston et al., 1994).
Mutagenicity Studies : Despite being a potent carcinogen, its mutagenicity does not correlate with its carcinogenicity, indicating a complex interaction with biological systems (Devanesan et al., 1990).
Analytical Methods : The development of methods for the unambiguous determination of dibenzopyrene isomers, including dibenzo[a,l]pyrene, in environmental samples is crucial for understanding its environmental impact (Yu & Campiglia, 2004).
Safety And Hazards
properties
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-1(22),2,4,6,8,10,12(24),13,15(23),16,18,20-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-17-16(6-1)14-22-19-10-4-3-9-18(19)20-11-5-7-15-12-13-21(17)24(22)23(15)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHMWBNEMFNJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC=C5C6=CC=CC(=C64)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052690 | |
Record name | Dibenzo(a,e)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,e)pyrene appears as yellow crystals. Water insoluble., Pale yellow solid; [HSDB] Pale yellow solid; Insoluble in water; [MSDSonline] | |
Record name | DIBENZO(A,E)PYRENE | |
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Record name | Dibenzo(a,e)pyrene | |
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Solubility |
Slightly soluble in ethanol, acetone, benzene, acetic acid; soluble in toluene and concentrated sulfuric acid | |
Record name | DIBENZO(A,E)PYRENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4030 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dibenzo[a,e]pyrene | |
Color/Form |
Pale yellow needles from xylene, Yellow crystals | |
CAS RN |
192-65-4 | |
Record name | DIBENZO(A,E)PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dibenzo[a,e]pyrene | |
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Record name | Dibenzo(a,e)pyrene | |
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Record name | Dibenzo(a,e)pyrene | |
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Record name | Naphtho[1,2,3,4-def]chrysene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.357 | |
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Record name | DIBENZO(A,E)PYRENE | |
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Record name | DIBENZO(A,E)PYRENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4030 | |
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Melting Point |
244.4 °C | |
Record name | DIBENZO(A,E)PYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4030 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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